molecular formula C19H16ClN5O B11140505 N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11140505
M. Wt: 365.8 g/mol
InChI Key: IZVMRCKGZHPXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with the pyrazole ring through a series of condensation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(2-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16ClN5O/c1-25-17(12-6-2-3-7-13(12)20)10-16(24-25)19(26)21-11-18-22-14-8-4-5-9-15(14)23-18/h2-10H,11H2,1H3,(H,21,26)(H,22,23)

InChI Key

IZVMRCKGZHPXSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.